4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15362070 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Fate of Parabens in Aquatic Environments
Research on parabens, which are chemically somewhat related to the queried compound due to their benzoyl and methoxyphenyl groups, has been conducted to understand their behavior in aquatic environments. These studies highlight the importance of understanding the environmental impact and fate of chemical compounds. Parabens, used as preservatives, have been found to be weak endocrine disruptors, and their ubiquity in surface water and sediments raises concerns about their continuous introduction into the environment. This research underscores the significance of studying the environmental persistence and effects of synthetic compounds, which could be relevant for assessing the impact of "4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone" (Haman et al., 2015).
DNA Minor Groove Binders
Another area of interest is the study of DNA minor groove binders, such as Hoechst 33258, which shares a structural similarity with the queried compound through its aromatic and piperazine components. These compounds are known for their ability to bind specifically to DNA, suggesting potential applications in molecular biology, such as chromosome staining and analysis. This review discusses the therapeutic potential of D2R modulators in treating disorders like schizophrenia and Parkinson's disease, highlighting the importance of the structure-function relationship in drug design (Issar & Kakkar, 2013).
Synthesis and Pharmacology of Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands involves the synthesis and evaluation of compounds with piperazine structures for their therapeutic potential in neuropsychiatric disorders. This area of study is relevant for understanding the pharmacological applications of piperazine derivatives in medicine. The synthesis of these ligands, including their structure-activity relationships, could offer insights into the development of new therapeutics based on "this compound" (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions involving piperidine derivatives offers insights into the chemical reactivity and potential synthetic applications of compounds like "this compound". Understanding these reactions is crucial for the synthesis and modification of piperazine-containing compounds, which have wide-ranging applications in pharmaceuticals and materials science (Pietra & Vitali, 1972).
Properties
IUPAC Name |
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13-7-8-17(18(21)9-13)20(25)22-12-19(24)23(11-14(22)2)15-5-4-6-16(10-15)26-3/h4-10,14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIERCQXHEILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)C)F)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.